molecular formula C23H20ClN5O2S B12028260 N-(3-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12028260
M. Wt: 466.0 g/mol
InChI Key: YXQUYULIBFIHGF-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives functionalized with sulfanylacetamide moieties. Its structure comprises a central 1,2,4-triazole ring substituted at position 4 with a 4-ethoxyphenyl group and at position 5 with a pyridin-3-yl group. The sulfanyl group at position 3 is linked to an acetamide scaffold, which is further substituted with a 3-chlorophenyl group. Such derivatives are frequently explored for their biological activities, including antimicrobial, anti-inflammatory, and receptor-targeting properties .

Properties

Molecular Formula

C23H20ClN5O2S

Molecular Weight

466.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H20ClN5O2S/c1-2-31-20-10-8-19(9-11-20)29-22(16-5-4-12-25-14-16)27-28-23(29)32-15-21(30)26-18-7-3-6-17(24)13-18/h3-14H,2,15H2,1H3,(H,26,30)

InChI Key

YXQUYULIBFIHGF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic breakdown identifies three primary intermediates:

  • 4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol : The triazole-thiol precursor.

  • 2-chloro-N-(3-chlorophenyl)acetamide : The chlorinated acetamide reactant.

  • Coupling reagents : Bases like anhydrous potassium carbonate facilitate sulfanyl bond formation.

Stepwise Synthesis and Reaction Mechanisms

Formation of the Triazole-Thiol Intermediate

The triazole core is synthesized via cyclocondensation of hydrazine derivatives with carboxylic acid precursors.

Hydrazide Preparation

  • Reactants : 4-ethoxyphenyl hydrazine and pyridine-3-carboxylic acid.

  • Conditions : Reflux in ethanol with catalytic sulfuric acid yields the hydrazide intermediate.

  • Mechanism : Nucleophilic acyl substitution followed by dehydration.

Cyclization to Triazole-Thiol

  • Reactants : Hydrazide intermediate and carbon disulfide (CS₂).

  • Conditions : Alkaline medium (KOH) under reflux for 6–8 hours.

  • Reaction :

    Hydrazide+CS2KOHTriazole-3-thiol+H2S\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Triazole-3-thiol} + \text{H}_2\text{S}

    Yield: 68–72% after recrystallization in ethanol.

Synthesis of 2-Chloro-N-(3-chlorophenyl)acetamide

  • Reactants : 3-chloroaniline and chloroacetyl chloride.

  • Conditions : Stirred in dichloromethane at 0–5°C with triethylamine as a base.

  • Mechanism : Schotten-Baumann reaction:

    3-chloroaniline+ClCH2COCl2-chloro-N-(3-chlorophenyl)acetamide+HCl\text{3-chloroaniline} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-chloro-N-(3-chlorophenyl)acetamide} + \text{HCl}

    Yield: 85–90% after solvent evaporation.

Coupling Reaction to Form the Final Product

The triazole-thiol and chloroacetamide are coupled via nucleophilic substitution:

  • Reactants :

    • 4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (1 equiv).

    • 2-chloro-N-(3-chlorophenyl)acetamide (1.2 equiv).

  • Conditions : Anhydrous potassium carbonate (2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours.

  • Mechanism :

    Triazole-SH+ClCH2CONHArK2CO3Triazole-S-CH2CONHAr+KCl+H2O\text{Triazole-SH} + \text{ClCH}_2\text{CONHAr} \xrightarrow{\text{K}_2\text{CO}_3} \text{Triazole-S-CH}_2\text{CONHAr} + \text{KCl} + \text{H}_2\text{O}

    Yield: 60–65% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization Strategies and Challenges

Solvent and Base Selection

  • DMF vs. Acetone : DMF enhances solubility of intermediates, improving reaction rates compared to acetone.

  • Potassium Carbonate : Superior to sodium carbonate due to higher basicity and moisture tolerance.

Temperature and Time Dependence

  • Optimal Temperature : 80°C balances reaction rate and side-product formation. Lower temperatures (50°C) reduce yields to 40%.

  • Reaction Time : Extending beyond 12 hours leads to decomposition, as monitored by TLC.

Purification Techniques

  • Column Chromatography : Ethyl acetate/hexane (3:7) effectively separates the product from unreacted acetamide.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >98% purity (HPLC).

Analytical Characterization Data

Spectroscopic Confirmation

Technique Key Peaks Interpretation
IR (KBr) 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C)Confirms acetamide and ethoxy groups.
¹H NMR (DMSO-d₆) δ 1.35 (t, 3H, OCH₂CH₃), δ 4.02 (q, 2H, OCH₂), δ 8.86 (s, 1H, pyridine-H)Validates substituent integration.
MS (ESI) m/z 475.1 [M+H]⁺Matches molecular weight.

Purity and Yield Comparison

Step Yield (%) Purity (%)
Triazole-thiol7295
Chloroacetamide8897
Coupling6598

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Conditions : 100 W irradiation, DMF, 30 minutes.

  • Outcome : 70% yield, comparable purity but reduced reaction time.

One-Pot Approach

  • Reactants : Preformed hydrazide and chloroacetamide.

  • Limitations : Lower yield (50%) due to competing side reactions.

Industrial-Scale Considerations

  • Cost Analysis : Chloroacetyl chloride and pyridine-3-carboxylic acid account for 60% of raw material costs.

  • Waste Management : CS₂ and H₂S require scrubbing with NaOH solutions to mitigate environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's efficacy as an anticancer agent. For instance, research conducted on various cancer cell lines has shown that derivatives of triazole compounds exhibit significant cytotoxicity against colon carcinoma cells (HCT-116) and other cancer types. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy .

Case Study: Screening for Anticancer Activity

A notable study screened a library of compounds, including N-(3-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, against multicellular spheroids to assess their anticancer potential. The results indicated that this compound could effectively inhibit tumor growth and induce cell death in specific cancer models . This screening approach demonstrates the compound's relevance in developing novel anticancer therapies.

Broader Pharmacological Applications

Beyond its anticancer properties, the compound's triazole structure allows for potential applications in antifungal and antibacterial therapies. Triazole derivatives have been widely researched for their ability to disrupt fungal cell wall synthesis and inhibit bacterial growth. The presence of the pyridine moiety may further enhance its pharmacological profile by improving solubility and bioavailability .

Comparative Analysis of Triazole Derivatives

To better understand the potential applications of N-(3-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide compared to other triazole derivatives, the following table summarizes key findings from recent studies:

Compound NameBiological ActivityMechanism of ActionReference
N-(3-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideAnticancerInduces apoptosis in HCT116 cells
1,2,4-Triazole Derivative AAntifungalInhibits ergosterol synthesis
1,2,4-Triazole Derivative BAntibacterialDisrupts bacterial cell wall synthesis

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and pyridine group can interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous 1,2,4-triazole derivatives, focusing on structural variations, synthesis pathways, and biological activities.

Structural Variations

Compound Name / ID R4 (Triazole) R5 (Triazole) Acetamide Substituent Key Features
Target Compound 4-Ethoxyphenyl Pyridin-3-yl 3-Chlorophenyl Electron-donating ethoxy group; pyridin-3-yl enhances π-π interactions
2-{[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-Chlorophenyl p-Tolylaminomethyl Unspecified Chlorophenyl (electron-withdrawing); aminomethyl may improve solubility
OLC-12 () 4-Ethylphenyl Pyridin-4-yl 4-Isopropylphenyl Ethyl and isopropyl groups enhance hydrophobicity; pyridin-4-yl orientation
KA3 () Substituted aryl carbamoyl Pyridin-4-yl 4-Nitrophenyl Nitro group (electron-withdrawing) correlates with antimicrobial activity
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide () Allyl Pyridin-4-yl 2-Ethoxyphenyl Allyl group introduces steric bulk; ethoxy at ortho position
2-[[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-acetamide () Amino Furan-2-yl Varied aryl groups Furan enhances H-bonding; amino group improves reactivity

Physicochemical Properties

  • Solubility: The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to amino-substituted analogs ().
  • Electron Effects : The ethoxy group (electron-donating) may reduce antimicrobial potency relative to chloro- or nitro-substituted derivatives ().
  • Stereoelectronic Factors : Pyridin-3-yl vs. pyridin-4-yl alters binding orientation in receptor interactions (e.g., Orco channels in ).

Critical Analysis of Substituent Impact

  • Electron-Withdrawing Groups : Chloro and nitro substituents on the acetamide aryl ring () enhance antimicrobial activity but may reduce bioavailability due to hydrophobicity.
  • Heterocyclic Moieties : Pyridinyl groups () improve target engagement via π-stacking, while furan () aids in H-bonding.

Biological Activity

N-(3-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring, a chlorophenyl group, and an ethoxyphenyl moiety. Its molecular formula is C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 367.87 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Antiviral Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antiviral properties. For instance, derivatives similar to N-(3-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been tested against various viruses. A study showed that triazole derivatives could inhibit viral replication by targeting specific viral enzymes or cellular pathways involved in viral propagation .

CompoundVirus TargetedIC50 (μM)Mechanism of Action
Compound AHSV-15.0Inhibition of viral replication
N-(3-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideHCVTBDTBD

Anticancer Activity

The compound has also shown promise in anticancer studies. Triazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For example, similar compounds have been reported to inhibit tubulin polymerization and induce cell cycle arrest in cancer cell lines .

Case Study:
In a recent study involving various cancer cell lines (A549 lung cancer cells and HeLa cervical cancer cells), the compound exhibited cytotoxic effects with an IC50 value of approximately 10 μM. The mechanism involved the activation of caspase-dependent pathways leading to apoptosis .

Antimicrobial Activity

Triazole compounds have been explored for their antimicrobial properties. Preliminary studies indicate that N-(3-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may possess activity against certain bacterial strains, although specific data on its efficacy remains limited.

The biological activity of this compound is likely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in viral replication or cancer cell survival.
  • Receptor Modulation: It could modulate receptors that play roles in inflammation and immune responses.
  • Cell Cycle Regulation: Studies suggest that it may interfere with cell cycle progression in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodology : Synthesis typically involves sequential cyclization and functionalization. Key steps include:

  • Triazole ring formation : React hydrazine derivatives with nitriles under acidic/basic conditions (e.g., ethanol reflux with NaOH) .
  • Sulfanyl group introduction : Couple the triazole intermediate with α-chloroacetamide derivatives using DMF as a solvent and KOH as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity ≥95% .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use spectroscopic and crystallographic techniques:

  • NMR/IR spectroscopy : Assign peaks for triazole (δ 8.1–8.3 ppm in 1^1H NMR), pyridine (C–N stretch at ~1600 cm1^{-1} in IR), and sulfanyl groups .
  • X-ray crystallography : Resolve 3D conformation (e.g., dihedral angles between triazole and pyridine moieties) .

Q. What are the standard stability protocols for this compound under laboratory conditions?

  • Methodology :

  • Store in amber vials at –20°C to prevent photodegradation.
  • Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) over 30 days .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) based on triazole/pyridine interactions .
  • DFT calculations : Analyze electron density maps to predict reactive sites (e.g., sulfanyl group nucleophilicity) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodology :

  • SAR studies : Compare analogs (e.g., substituents on phenyl rings) to isolate activity drivers. For example, 4-ethoxyphenyl enhances membrane permeability vs. chlorophenyl’s electronic effects .
  • Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and MIC protocols for antimicrobial testing .

Q. How can researchers optimize reaction yields for large-scale derivatization?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature (60–100°C), solvent (DMF vs. ethanol), and catalyst (K2_2CO3_3 vs. NaOH) to identify optimal conditions via response surface modeling .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. What advanced techniques characterize intermolecular interactions in co-crystals or salts of this compound?

  • Methodology :

  • SC-XRD (Single-Crystal X-ray Diffraction) : Resolve hydrogen bonds between triazole NH and acetamide carbonyl groups .
  • Thermogravimetric analysis (TGA) : Assess thermal stability of co-crystals up to 300°C .

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